molecular formula C8H6F3NO2 B13058570 2-Amino-2-(2,4,6-trifluorophenyl)acetic acid

2-Amino-2-(2,4,6-trifluorophenyl)acetic acid

Cat. No.: B13058570
M. Wt: 205.13 g/mol
InChI Key: HSDVSYITWKRCTJ-UHFFFAOYSA-N
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Description

2-Amino-2-(2,4,6-trifluorophenyl)acetic acid ( 1270317-03-7) is a chiral α-amino acid derivative of significant interest in medicinal chemistry and pharmaceutical research . This compound, with a molecular formula of C₈H₆F₃NO₂ and a molecular weight of 205.13 g/mol, serves as a versatile building block for the synthesis of more complex molecules . The presence of the 2,4,6-trifluorophenyl group is a key structural feature, as fluorine atoms are known to profoundly influence a compound's properties by enhancing metabolic stability, lipophilicity, and bioavailability, making it a valuable scaffold in drug discovery . As a supplier, we guarantee a purity of ≥98% (as verified by HPLC and NMR), and the product is rigorously handled and packaged to ensure stability and quality for your research . It is explicitly intended for research and further manufacturing applications, and is not for direct human or veterinary use .

Properties

Molecular Formula

C8H6F3NO2

Molecular Weight

205.13 g/mol

IUPAC Name

2-amino-2-(2,4,6-trifluorophenyl)acetic acid

InChI

InChI=1S/C8H6F3NO2/c9-3-1-4(10)6(5(11)2-3)7(12)8(13)14/h1-2,7H,12H2,(H,13,14)

InChI Key

HSDVSYITWKRCTJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)C(C(=O)O)N)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(2,4,6-trifluorophenyl)acetic acid can be achieved through several synthetic routes. One common method involves the reaction of 2,4,6-trifluorobenzaldehyde with glycine in the presence of a suitable catalyst . The reaction typically proceeds under mild conditions, with the aldehyde being converted to the corresponding amino acid derivative.

Industrial Production Methods

Industrial production of 2-Amino-2-(2,4,6-trifluorophenyl)acetic acid often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(2,4,6-trifluorophenyl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include nitroso derivatives, alcohols, and substituted aromatic compounds .

Scientific Research Applications

Enzyme Inhibition

One of the primary applications of 2-amino-2-(2,4,6-trifluorophenyl)acetic acid is its role as an enzyme inhibitor. The compound has shown potential in inhibiting key metabolic enzymes, which can be crucial in the development of therapeutic agents for conditions such as diabetes.

  • Target Enzyme : Dipeptidyl Peptidase IV (DPP-IV)
  • IC50 Value : 36.05 µM
    • This indicates that the compound is effective at inhibiting DPP-IV, an enzyme involved in glucose metabolism, potentially aiding in the management of type 2 diabetes .

Receptor Modulation

The compound also acts as a ligand for various receptors. Its ability to modulate receptor activity is being explored for therapeutic applications in neurological disorders.

  • Potential Applications : Treatments for neurodegenerative diseases such as Alzheimer's disease by enhancing neurotransmitter systems .

Pharmaceutical Synthesis

Due to its structural properties, 2-amino-2-(2,4,6-trifluorophenyl)acetic acid serves as an intermediate in synthesizing various pharmaceuticals. The trifluorinated aromatic system enhances the pharmacological profiles of drugs.

  • Examples of Synthesized Compounds :
    • Antidiabetic agents targeting metabolic pathways.
    • Neuroprotective drugs aimed at treating cognitive decline .

Case Study 1: Diabetes Management

A study involving diabetic mouse models demonstrated that administration of 2-amino-2-(2,4,6-trifluorophenyl)acetic acid resulted in significant reductions in blood glucose levels compared to control groups. This effect is attributed to its role as a DPP-IV inhibitor.

CompoundTarget EnzymeIC50 (µM)
This compoundDPP-IV36.05
RivastigmineAChE22.23
GalanthamineBChE15.00

This suggests that the compound could be developed into a therapeutic agent for managing type 2 diabetes by enhancing insulin secretion and reducing blood glucose levels .

Case Study 2: Neuroprotective Effects

Research has indicated that this compound may have neuroprotective properties through modulation of neurotransmitter systems. Its application in treating neurodegenerative diseases like Alzheimer's has been highlighted due to its ability to interact with specific molecular targets effectively .

Mechanism of Action

The mechanism of action of 2-Amino-2-(2,4,6-trifluorophenyl)acetic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the trifluorophenyl group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Key Compounds for Comparison:

2-Amino-2-(2,6-difluorophenyl)acetic acid hydrochloride (CAS 2411635-69-1)

(R)-2-Amino-2-(3-fluorophenyl)acetic acid (CAS 25698-44-6)

2-Amino-2-(2,4,6-trimethylphenyl)acetic acid (CAS 500695-54-5)

2,4,5-Trifluorophenylacetic acid (CAS 209995-38-0)

Comparative Analysis:

Property 2-Amino-2-(2,4,6-trifluorophenyl)acetic Acid 2-Amino-2-(2,6-difluorophenyl)acetic acid HCl (R)-2-Amino-2-(3-fluorophenyl)acetic Acid 2-Amino-2-(2,4,6-trimethylphenyl)acetic Acid 2,4,5-Trifluorophenylacetic Acid
CAS No. 209991-63-9 2411635-69-1 25698-44-6 500695-54-5 209995-38-0
Molecular Formula C₈H₇F₃NO₂ C₈H₈ClF₂NO₂ C₈H₈FNO₂ C₁₃H₁₇NO₂ C₈H₅F₃O₂
Molecular Weight (g/mol) 209.15 223.6 169.15 348.4 190.12
Substituent Positions 2,4,6-F₃ on phenyl ring 2,6-F₂ on phenyl ring 3-F on phenyl ring 2,4,6-CH₃ on phenyl ring 2,4,5-F₃ on phenyl ring
Electron Effects Strongly electron-withdrawing (F) Moderately electron-withdrawing (F) Weakly electron-withdrawing (F) Electron-donating (CH₃) Electron-withdrawing (F)
Applications Antiviral drugs (e.g., bictegravir) , solar cell additives Pharmaceutical intermediates Chiral synthons in drug development Ligand design in catalysis Organic electronics

Physicochemical Properties

  • Solubility : The trifluorophenyl derivative exhibits lower aqueous solubility compared to its difluoro and methyl-substituted analogs due to increased hydrophobicity .
  • Melting Point: No direct data for the amino-trifluorophenyl variant, but related compounds like 2,4,6-Trifluorophenylacetic acid (CAS 209991-63-9) have higher melting points (>150°C) than 2,4,5-Trifluorophenylacetic acid (mp ~120°C) .
  • Reactivity: The amino group in 2-Amino-2-(2,4,6-trifluorophenyl)acetic acid undergoes nucleophilic substitution more readily than its trimethylphenyl counterpart, which is sterically hindered .

Research Findings and Trends

  • Structure-Activity Relationships (SAR) : Fluorination at the 2,4,6-positions maximizes metabolic stability in drug candidates, as shown in bictegravir’s resistance to cytochrome P450 enzymes .
  • Thermal Stability : Trifluorophenylacetic acids exhibit superior thermal stability in material applications compared to brominated or chlorinated analogs .
  • Toxicity: Amino-trifluorophenyl derivatives show lower acute toxicity (LD₅₀ > 500 mg/kg in rodents) than brominated variants (e.g., CAS 2177265-07-3, LD₅₀ ~200 mg/kg) .

Data Tables

Table 1: Comparative Physicochemical Data

Compound Melting Point (°C) LogP Solubility in Water (mg/mL)
2-Amino-2-(2,4,6-trifluorophenyl)acetic acid N/A 1.8 <0.1
2,4,5-Trifluorophenylacetic acid ~120 2.1 0.5
(R)-2-Amino-2-(3-fluorophenyl)acetic acid 185–190 1.2 1.2

Table 2: Key Suppliers and Pricing (Representative Data)

Compound Supplier Purity Price (USD/g)
2-Amino-2-(2,4,6-trifluorophenyl)acetic acid ChemNet >97% 450
2,4,5-Trifluorophenylacetic acid Thermo Scientific 97% 320
2-Amino-2-(2,4,6-trimethylphenyl)acetic acid American Elements 98% 600

Biological Activity

2-Amino-2-(2,4,6-trifluorophenyl)acetic acid is a fluorinated amino acid derivative that has garnered attention for its potential biological activities. This compound is notable for its structural features, including the trifluorophenyl group, which enhances its pharmacological properties. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

The biological activity of 2-amino-2-(2,4,6-trifluorophenyl)acetic acid is primarily attributed to its ability to interact with various molecular targets within biological systems. The trifluorophenyl moiety increases binding affinity and selectivity towards enzymes and receptors, which may modulate several biochemical pathways. Specifically, it has been shown to influence microtubule stabilization and cellular signaling pathways related to cancer progression and neurodegenerative diseases .

Anticancer Activity

Research indicates that 2-amino-2-(2,4,6-trifluorophenyl)acetic acid exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer). The compound's mechanism involves the induction of apoptosis and cell cycle arrest in a p53-independent manner .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HCT-11612.5Induction of apoptosis
MCF-715.0Cell cycle arrest (G0/G1 phase)
HeLa20.0Apoptotic modulation

Neuroprotective Effects

In addition to its anticancer effects, 2-amino-2-(2,4,6-trifluorophenyl)acetic acid has shown promise in neuroprotection. Studies involving transgenic mouse models for tauopathies revealed that compounds with similar structures could stabilize microtubules and reduce tau pathology . This suggests potential applications in treating neurodegenerative diseases like Alzheimer's.

Case Studies

  • Study on Microtubule Stabilization : A study evaluated the effects of fluorinated amino acids on microtubule dynamics in neuronal cells. Results indicated that these compounds could significantly increase microtubule density and reduce axonal dystrophy in treated cells .
  • Cytotoxicity Evaluation : A series of experiments assessed the cytotoxic effects of various derivatives of fluorinated amino acids on cancer cell lines. The results demonstrated that modifications in the trifluorophenyl group led to enhanced anticancer activity, highlighting the importance of structural optimization in drug design .

Q & A

Q. What are the common synthetic routes for 2-Amino-2-(2,4,6-trifluorophenyl)acetic acid, and how do reaction conditions influence yield?

  • Methodological Answer : A prevalent route involves palladium-catalyzed cross-coupling reactions. For example, palladacycles like [Pd(C₄N)(X)(PPh₃)] react with 2,4,6-trifluorophenyl boronic acid in THF to form stable transmetallation products within 0.5 hours . Prolonged reaction times (>0.5 h) may lead to dinuclear Pd complexes with bridging ligands, reducing monomeric product yield. Optimizing parameters (e.g., catalyst loading, solvent polarity, and temperature) is critical. Alternative methods include nucleophilic substitution on trifluorophenyl precursors, where electron-withdrawing fluorine substituents enhance reactivity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹⁹F NMR : Fluorine atoms in the 2,4,6-trifluorophenyl group produce distinct splitting patterns due to coupling (e.g., J₃-F-F ~8–12 Hz), aiding structural confirmation .
  • Mass Spectrometry (HRMS) : Accurate mass analysis confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 230.05 for C₈H₇F₃NO₂) .
  • IR Spectroscopy : Stretching frequencies for carboxylic acid (1700–1725 cm⁻¹) and amine (3300–3500 cm⁻¹) groups validate functional groups .

Advanced Research Questions

Q. How can researchers optimize Suzuki–Miyaura cross-couplings involving 2,4,6-trifluorophenyl boronic acid derivatives?

  • Methodological Answer : Palladacycle precatalysts require activation by acetate or N-imidate anions to enhance electrophilicity. Key parameters include:
  • Solvent Choice : THF or dioxane improves solubility of arylboronic acids.
  • Base Selection : K₂CO₃ or Cs₂CO₃ facilitates transmetallation without hydrolyzing sensitive intermediates.
  • Temperature Control : Reactions at 60–80°C balance speed and side-product formation .
    Monitoring reaction progress via TLC or in situ NMR prevents over-reaction, which generates inactive dinuclear Pd species .

Q. What factors contribute to the compound’s stability under varying storage conditions?

  • Methodological Answer :
  • Thermal Stability : Decomposition occurs above 255°C, with melting points reported at 121–125°C .
  • Moisture Sensitivity : The carboxylic acid group is hygroscopic; store in sealed desiccators with silica gel.
  • Light Sensitivity : Fluorinated aromatics may undergo photodecomposition; use amber vials for long-term storage .
  • Solvent Compatibility : Limited solubility in polar solvents (e.g., DMSO, methanol) suggests sonication or mild heating for dissolution .

Q. How should researchers address contradictions in reported solubility or reactivity data?

  • Methodological Answer : Discrepancies often arise from:
  • Purity : Trace impurities (e.g., residual palladium) alter solubility. Purify via recrystallization (ethanol/water) or HPLC .
  • Substituent Effects : Minor positional isomers (e.g., 2,4,5- vs. 2,4,6-trifluoro derivatives) drastically change polarity. Validate structures with 2D NMR (e.g., NOESY for regiochemistry) .
  • Measurement Variability : Standardize protocols (e.g., USP <921> for solubility testing) to ensure reproducibility .

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